molecular formula C9H15ClN2O2 B2657271 (3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride CAS No. 2248292-73-9

(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride

Cat. No.: B2657271
CAS No.: 2248292-73-9
M. Wt: 218.68
InChI Key: DAJGBRTYQGUVCJ-UHFFFAOYSA-N
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Description

“(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 2248292-73-9 . It has a molecular weight of 218.68 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of this compound or its derivatives has been mentioned in a few studies . For instance, an efficient synthesis of novel 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine scaffold has been designed and developed . A series of 5-phenylurea derivatives was synthesized using this method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, isoxazoles in general have been the subject of numerous studies due to their synthetic availability, special chemical and biological properties, and widespread practical use .


Physical and Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of compounds structurally related to “(3-(Piperidin-4-yl)isoxazol-5-yl)methanol hydrochloride,” highlighting their molecular structure through various spectroscopic techniques and X-ray diffraction studies. For instance, the synthesis, characterization, and crystal structure of compounds incorporating piperidin-4-yl and isoxazolyl groups have been detailed, revealing insights into their molecular conformations and interactions (S. Naveen et al., 2015; S. Benaka Prasad et al., 2018).

Antimicrobial and Antiproliferative Activities

Some studies have explored the antimicrobial activities of new pyridine derivatives, providing a foundation for understanding how structural variations impact bioactivity (N. Patel et al., 2011). Another research focus includes the antiproliferative properties of novel heterocycles, indicating the potential medical applications of these compounds (S. Benaka Prasad et al., 2018).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into the binding mechanisms and conformational analyses relevant to pharmaceutical research (J. Shim et al., 2002).

Structural Analyses and Theoretical Calculations

Detailed structural and theoretical analyses of compounds with similar frameworks have been performed, incorporating thermal, optical, etching studies, and density functional theory calculations to understand their stability, electronic properties, and intermolecular interactions (C. S. Karthik et al., 2021).

Synthesis Processes

The research includes detailed methodologies for synthesizing related compounds, providing a basis for developing synthetic strategies that could be applied to the preparation of “this compound” and its derivatives (Zheng Rui, 2010).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315, H319, H335 . These codes refer to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by isoxazoles . Additionally, its use as a semi-flexible linker in PROTAC development for targeted protein degradation could be further explored .

Properties

IUPAC Name

(3-piperidin-4-yl-1,2-oxazol-5-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c12-6-8-5-9(11-13-8)7-1-3-10-4-2-7;/h5,7,10,12H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJGBRTYQGUVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NOC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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